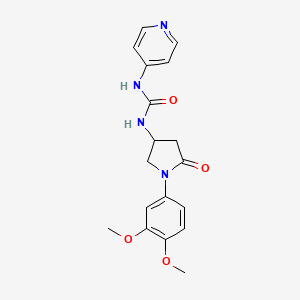
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyrrolidin-3-yl urea derivatives and has been found to exhibit a range of biochemical and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine and subsequent reaction with pyridine-4-carboxylic acid to form the final product.
Starting Materials
3,4-dimethoxybenzaldehyde, pyrrolidine, pyridine-4-carboxylic acid, isocyanate
Reaction
Step 1: 3,4-dimethoxybenzaldehyde is reacted with pyrrolidine in the presence of a base to form 1-(3,4-dimethoxyphenyl)pyrrolidin-3-ol., Step 2: The resulting product from step 1 is then reacted with isocyanate to form 1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea., Step 3: Finally, the product from step 2 is reacted with pyridine-4-carboxylic acid in the presence of a coupling agent to form the desired product, 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea.
作用機序
The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is not fully understood. However, it has been proposed that the compound may exert its pharmacological effects by inhibiting specific enzymes or signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a key role in cancer metastasis.
生化学的および生理学的効果
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It has also been found to exhibit anti-inflammatory and antimicrobial activities.
実験室実験の利点と制限
One of the advantages of using 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea in lab experiments is its high potency and selectivity. It has been found to exhibit activity at low concentrations, making it a useful tool for studying specific biological processes. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility to researchers.
将来の方向性
There are several future directions for the study of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea. One area of interest is the development of more efficient and scalable synthesis methods for this compound, which would enable its wider use in scientific research. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases, particularly cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
科学的研究の応用
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-25-15-4-3-14(10-16(15)26-2)22-11-13(9-17(22)23)21-18(24)20-12-5-7-19-8-6-12/h3-8,10,13H,9,11H2,1-2H3,(H2,19,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPLZJWECXATEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=NC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid](/img/structure/B2401675.png)
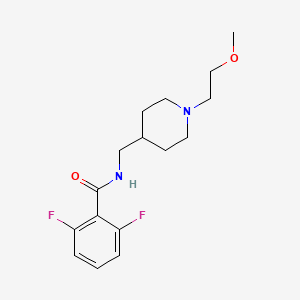
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2401681.png)
![6-(2-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2401683.png)
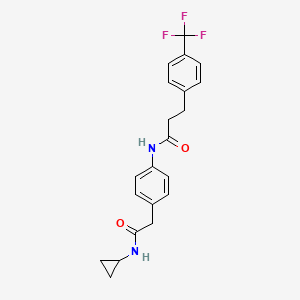
![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2401686.png)
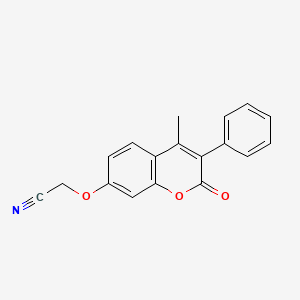
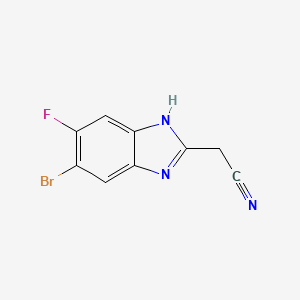
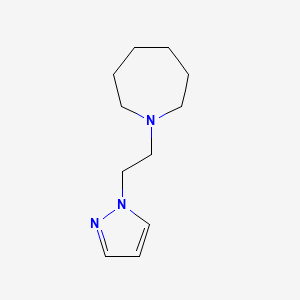
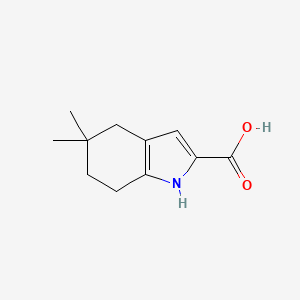
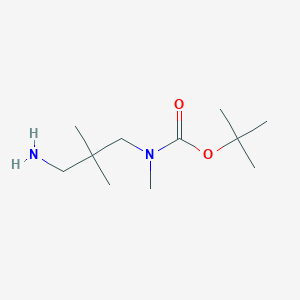
![(E)-N1-(pyridin-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2401696.png)
![N-[(2-chlorophenyl)methyl]-6-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2401697.png)
![5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine](/img/structure/B2401698.png)